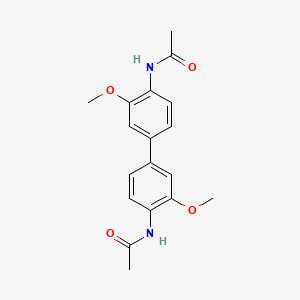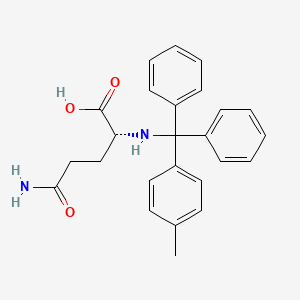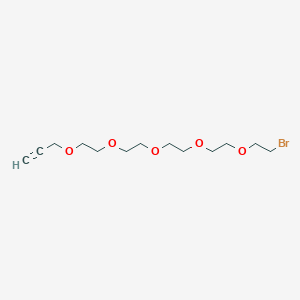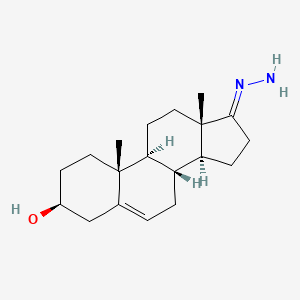
N,N'-Diacetyldianisidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diacetyldianisidine is an organic compound with the molecular formula C16H18N2O4. It is a derivative of dianisidine, where both amino groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Diacetyldianisidine can be synthesized through the acetylation of dianisidine. The primary method involves the reaction of dianisidine with acetic anhydride or acetyl chloride. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The general reaction is as follows:
[ \text{Dianisidine} + 2 \text{Acetic Anhydride} \rightarrow \text{N,N’-Diacetyldianisidine} + 2 \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diacetyldianisidine is scaled up by using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions: N,N’-Diacetyldianisidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dianisidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N’-Diacetyldianisidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: N,N’-Diacetyldianisidine is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism by which N,N’-Diacetyldianisidine exerts its effects involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
相似化合物的比较
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of acetyl groups.
N,N-Diethylaniline: Another derivative with ethyl groups.
Dianisidine: The parent compound without acetylation.
Uniqueness: N,N’-Diacetyldianisidine is unique due to its acetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required.
属性
CAS 编号 |
83310-76-3 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[4-(4-acetamido-3-methoxyphenyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11(21)19-15-7-5-13(9-17(15)23-3)14-6-8-16(20-12(2)22)18(10-14)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI 键 |
NIYPWEHXGKGWAE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)OC)OC |
溶解度 |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)





![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)

